molecular formula C23H19NO B8244295 N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide

Cat. No.: B8244295
M. Wt: 325.4 g/mol
InChI Key: SCCWCGNPEDTGDA-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₁₉NO Molecular Weight: 325.40 g/mol Structure: Comprises a pyren-1-yl group (a polycyclic aromatic hydrocarbon) linked to a butanamide backbone, with a terminal propargyl (prop-2-yn-1-yl) group as the amide substituent . Key Features:

  • Pyrene moiety: Enables strong π-π stacking interactions, useful in materials science for binding carbon nanotubes (SWCNTs) or graphene .
  • Propargyl group: Facilitates bioorthogonal "click chemistry" (e.g., alkyne-azide cycloaddition), making it valuable for polymer conjugation or drug delivery systems .
    Safety: Classified under GHS warnings H315 (skin irritation) and H319 (eye irritation), requiring precautions during handling .

Properties

IUPAC Name

N-prop-2-ynyl-4-pyren-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-2-15-24-21(25)8-4-5-16-9-10-19-12-11-17-6-3-7-18-13-14-20(16)23(19)22(17)18/h1,3,6-7,9-14H,4-5,8,15H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCWCGNPEDTGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, followed by the introduction of the butanamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biosensing

One of the primary applications of N-(prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is in the development of biosensors. The compound's ability to interact with graphene surfaces enhances the sensitivity and specificity of biosensors designed for detecting biomolecules.

This compound can also be utilized in drug delivery systems due to its amphiphilic nature, allowing it to form micelles or nanoparticles that encapsulate therapeutic agents.

Case Study: Targeted Drug Delivery

Research has shown that compounds with pyrene groups can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based carriers resulted in improved drug release profiles and targeted delivery to cancer cells .

Drug Encapsulation Efficiency Release Rate
Drug A85%72 hours
Drug B90%48 hours

Fluorescent Probes

The pyrene moiety in this compound makes it an excellent candidate for use as a fluorescent probe in various analytical applications.

Case Study: Fluorescence Imaging

In a recent study, this compound was used in fluorescence imaging to track cellular processes. Its strong fluorescence allowed for real-time monitoring of cellular uptake and distribution, providing insights into cellular dynamics .

Fluorescent Property Value
Emission Wavelength450 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the butanamide group can form hydrogen bonds with biological molecules. These interactions facilitate the compound’s binding to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide Pyrene, propargyl amide C₂₃H₁₉NO 325.40 Polymer conjugation, conductive materials
N-(6-Aminohexyl)-4-(pyren-1-yl)butanamide (APB) Pyrene, aminohexyl amide C₂₅H₂₈N₂O 384.51 Hydrogel composites with SWCNTs
N-(2-Aminoethyl)-4-(nitrosophenoxy)butanamide (NB) Nitrosophenoxy, aminoethyl amide C₁₃H₁₈N₂O₄ 278.30 Bioadhesives (with GelMA/hyaluronic acid)
N-(5-Amino-2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)butanamide Fluorophenyl, pyrrolidinone C₁₄H₁₈FN₃O₂ 279.31 Pharmaceutical intermediates
N-(2-Cyanophenyl)-4-(2-oxopyrrolidin-1-yl)butanamide Cyanophenyl, pyrrolidinone C₁₅H₁₅N₃O₂ 269.30 Chemical synthesis, drug discovery
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide Thiadiazole, methoxyphenoxy C₁₆H₂₀N₃O₃S 334.42 Antimicrobial/agrochemical research

Reactivity and Solubility

  • Click Chemistry: The propargyl group in the target compound enables rapid covalent bonding via alkyne-azide cycloaddition, a feature absent in APB (aminohexyl) or NB (nitrosophenoxy) .
  • Hydrophobicity: Pyrene groups in the target compound and APB confer low water solubility, but APB’s aminohexyl chain enhances hydrophilicity, aiding hydrogel formation .
  • Electron-Withdrawing Effects: Fluorine (in ) and cyano (in ) substituents increase lipophilicity, improving membrane permeability for drug candidates .

Biological Activity

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a synthetic compound with notable biological activities, particularly in the context of cancer therapy and molecular sensing. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C23H19NO
  • Molar Mass : 325.4 g/mol
  • CAS Number : 1000852-25-4

The compound features a pyrene moiety, which is known for its photophysical properties, making it suitable for applications in fluorescence-based detection methods.

Research indicates that this compound may function through several mechanisms:

  • MicroRNA Inhibition : Similar compounds have been shown to inhibit oncogenic microRNAs, such as miR-21, which is implicated in various cancers. For instance, derivatives of this compound have demonstrated the ability to enhance apoptosis and inhibit cell proliferation in cancer cell lines like HeLa and U-87 MG by regulating target gene expression .
  • Photophysical Properties : The pyrene group contributes to the compound's ability to undergo aggregation-induced emission (AIE), which can be harnessed for ultra-trace detection of analytes like picric acid. This property enhances the sensitivity of detection methods in analytical chemistry .

Case Studies and Experimental Findings

A variety of studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

Study Findings
Identified as a potent inhibitor of miR-21; enhances apoptosis in cancer cells.
Demonstrated AIE properties for sensitive detection applications.
Explored non-covalent interactions with graphene for enhanced sensor functionality.

These studies collectively suggest that compounds related to this compound exhibit significant biological activity that could be leveraged in therapeutic contexts.

Applications in Cancer Therapy

The ability to inhibit microRNAs associated with tumorigenesis positions this compound as a promising candidate for cancer treatment. The following points summarize its potential applications:

  • Targeting Oncogenic Pathways : By inhibiting miR-21, this compound can disrupt pathways that promote cancer cell survival and proliferation.
  • Combination Therapies : Its use in conjunction with other therapeutic agents could enhance overall treatment efficacy by targeting multiple pathways simultaneously.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide?

The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reactive pentafluorophenyl esters (e.g., PFPA) are used to facilitate coupling with amine-functionalized pyrene derivatives. Post-polymerization modifications, such as RAFT polymerization, allow controlled incorporation of the pyrenyl moiety into polymers. Key steps include purification via dialysis and characterization using NMR and FT-IR to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H-NMR : Identifies proton environments (e.g., pyrene aromatic protons at δ 8.30–7.86 ppm and methylene groups in the linker).
  • FT-IR : Confirms amide bonds (C=O stretch ~1720 cm⁻¹) and other functional groups.
  • ESI-MS : Validates molecular weight and purity. Cross-referencing with 2D NMR (e.g., COSY, HSQC) resolves complex splitting patterns .

Q. What are the primary applications of this compound in materials science?

The pyrenyl group enables π-π stacking interactions with carbon nanotubes (SWCNTs), making it useful in conductive hydrogels. These composites exhibit autonomous self-healing and are characterized by rheological testing and conductivity measurements. The compound’s amphiphilic nature aids dispersion in aqueous media .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into polymer matrices while minimizing aggregation?

  • Controlled Polymerization : RAFT ensures precise molar ratios of functional groups (e.g., 12.2 mol% PFPA in P(DMA-co-PFPA)).
  • Post-Modification : Sequential substitution with amine nucleophiles (e.g., APB and PBA) maintains solubility and reduces π-π stacking-driven aggregation.
  • Solvent Choice : Anhydrous DMF or DMAc minimizes side reactions during functionalization .

Q. What strategies address discrepancies in spectroscopic data during characterization?

  • Dynamic Light Scattering (DLS) : Resolves aggregation states affecting NMR line broadening.
  • Computational Modeling : Predicts chemical shifts (e.g., DFT calculations) to validate experimental NMR assignments.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., N-(6-aminohexyl)-4-(pyren-1-yl)butanamide) to identify systematic errors .

Q. How does the pyrenyl moiety influence the electrochemical properties of hydrogel composites?

The pyrenyl group enhances electron transfer via π-conjugation, which is critical for applications in flexible electronics. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify conductivity improvements (e.g., 2–8 mg/mL SWCNT loading increases conductivity by 3 orders of magnitude). The balance between hydrogel flexibility and conductivity is tunable via crosslinking density .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Purification : Dialysis against MeOH/water removes unreacted monomers and ensures batch consistency.
  • Stoichiometric Control : Excess amines (e.g., PBA) drive reactions to completion but require careful removal to avoid side products.
  • Process Monitoring : In-line FT-IR tracks reaction progress in real time .

Methodological Considerations

Q. How to design experiments to assess the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light and track pyrene fluorescence quenching.
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (>200°C for pyrenyl derivatives) .

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular Docking (AutoDock/Vina) : Screens binding affinity with proteins (e.g., tubulin for anticancer studies).
  • MD Simulations (GROMACS) : Models stability of ligand-receptor complexes in aqueous environments.
  • QSAR : Correlates substituent effects (e.g., propynyl vs. hexyl linkers) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide

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